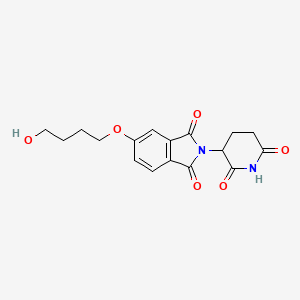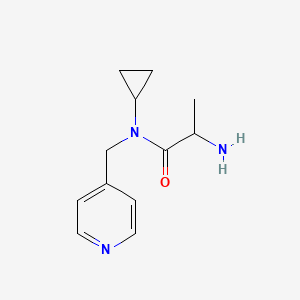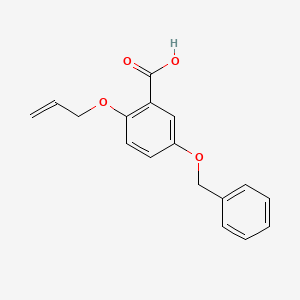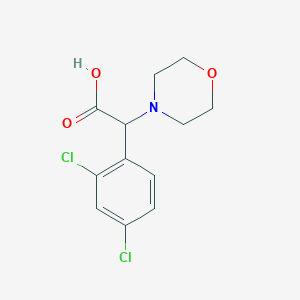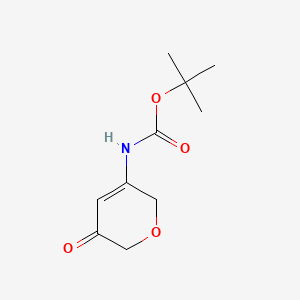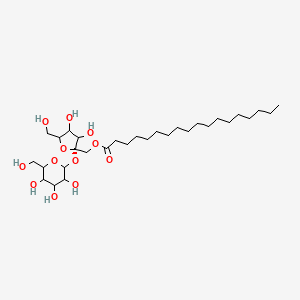
((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl stearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl stearate is a complex organic molecule It is characterized by its multiple hydroxyl groups and a stearate ester moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of a sugar derivative with stearic acid. The process begins with the protection of hydroxyl groups on the sugar molecule to prevent unwanted reactions. The protected sugar is then reacted with stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. After the reaction is complete, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The use of automated systems for the addition of reagents and control of reaction conditions helps in maintaining consistency and quality of the product.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and protection-deprotection reactions.
Biology: Investigated for its potential as a biochemical probe due to its multiple hydroxyl groups.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
作用機序
The mechanism of action of this compound is largely dependent on its ability to interact with biological membranes. The stearate moiety allows it to integrate into lipid bilayers, while the hydroxyl groups can form hydrogen bonds with membrane proteins and other biomolecules. This dual interaction can alter membrane fluidity and permeability, affecting various cellular processes.
類似化合物との比較
Similar Compounds
- Glyceryl monostearate
- Sucrose stearate
- Sorbitan monostearate
Uniqueness
Compared to similar compounds, ((2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydrofuran-2-yl)methyl stearate has a unique structure with multiple hydroxyl groups and a complex sugar backbone. This gives it distinct properties, such as higher solubility in water and the ability to form more hydrogen bonds, making it more versatile in various applications.
特性
分子式 |
C30H56O12 |
|---|---|
分子量 |
608.8 g/mol |
IUPAC名 |
[(2S)-3,4-dihydroxy-5-(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C30H56O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h21-22,24-29,31-32,34-38H,2-20H2,1H3/t21?,22?,24?,25?,26?,27?,28?,29?,30-/m0/s1 |
InChIキー |
SZYSLWCAWVWFLT-KJMSOAQQSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


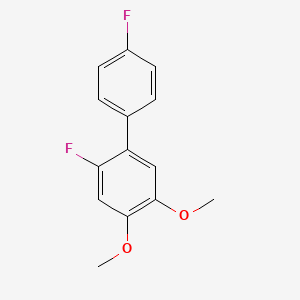
![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)

![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
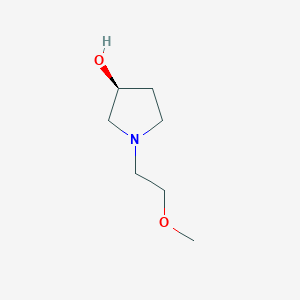
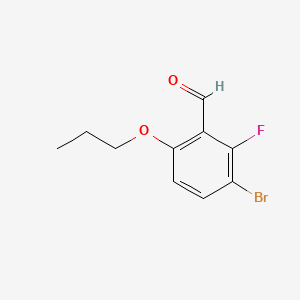
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
